molecular formula C13H13NO3 B2504452 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride CAS No. 881452-94-4

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride

Cat. No.: B2504452
CAS No.: 881452-94-4
M. Wt: 231.251
InChI Key: PNWVLGNZUWAWMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride typically involves the reaction of furan-2-ylmethanamine with 4-formylbenzoic acid under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the Schiff base, reduction to the amine, and conversion to the hydrochloride salt. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride is unique due to its combination of a furan ring, an amino group, and a benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGZGAYQYQRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424194
Record name AG-H-55312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881452-94-4
Record name AG-H-55312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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